molecular formula C15H17NO B12644621 [1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)- CAS No. 1426129-52-3

[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-

Cat. No.: B12644621
CAS No.: 1426129-52-3
M. Wt: 227.30 g/mol
InChI Key: RCAIWVIQRMDTAV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)-: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl structure with a propanol group and a beta-amino group, making it a versatile molecule for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- can be achieved through several synthetic routes. One common method involves the use of lysine 2,3-aminomutase to catalyze the conversion of alpha-amino acids to beta-amino acids . This enzymatic method is advantageous as it avoids the pitfalls of traditional chemical synthesis, such as racemization and the need for expensive starting materials.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high enantiomeric purity and yield. The use of enzymes like lysine 2,3-aminomutase allows for the efficient conversion of alpha-amino acids to beta-amino acids, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse compounds through various chemical reactions.

Biology and Medicine: This compound has significant applications in biology and medicine. It is used in the synthesis of pharmaceuticals and as a precursor for biologically active molecules. Its chiral nature makes it valuable for the development of enantiomerically pure drugs .

Industry: In the industrial sector, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor signaling, and cellular responses .

Comparison with Similar Compounds

Uniqueness: What sets [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- apart is its chiral nature and the presence of both an alcohol and an amino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.

Properties

CAS No.

1426129-52-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-amino-3-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2

InChI Key

RCAIWVIQRMDTAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N

Origin of Product

United States

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